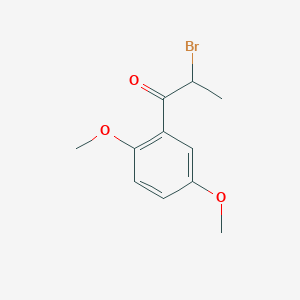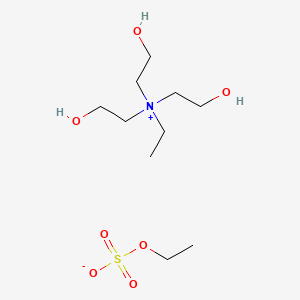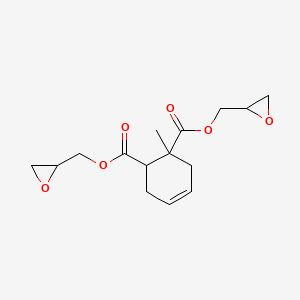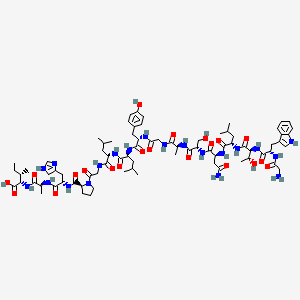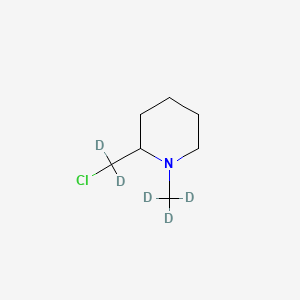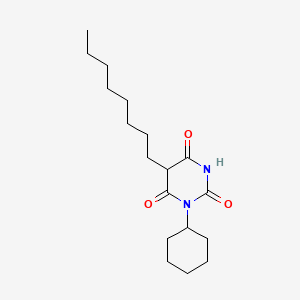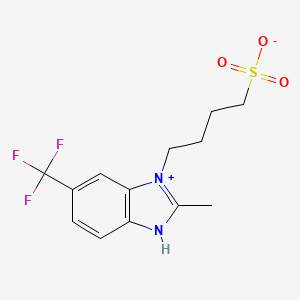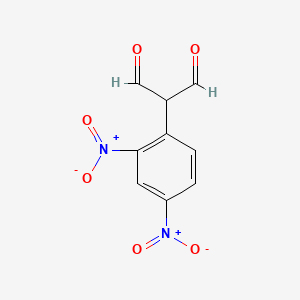
2-(2,4-Dinitrophenyl)malondialdehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dinitrophenyl)malondialdehyde is a chemical compound with the molecular formula C9H6N2O6. It is known for its distinctive structure, which includes a malondialdehyde backbone substituted with a 2,4-dinitrophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)malondialdehyde typically involves the reaction of malondialdehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
Malondialdehyde+2,4-Dinitrophenylhydrazine→this compound+Water
The reaction is typically conducted at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent such as ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dinitrophenyl)malondialdehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-(2,4-diaminophenyl)malondialdehyde.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dinitrophenyl derivatives, while reduction can yield diamino derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(2,4-Dinitrophenyl)malondialdehyde involves its reactivity with carbonyl compounds. The compound forms hydrazones with aldehydes and ketones through a nucleophilic addition-elimination mechanism. This reaction is facilitated by the electron-withdrawing nitro groups, which increase the electrophilicity of the carbonyl carbon.
In biological systems, the compound can disrupt cellular processes by reacting with malondialdehyde, a product of lipid peroxidation. This interaction can lead to the formation of adducts that interfere with cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A reagent used for the detection of carbonyl compounds, similar to 2-(2,4-Dinitrophenyl)malondialdehyde.
Malondialdehyde: A marker of oxidative stress and lipid peroxidation, which reacts with this compound to form stable adducts.
2,4-Dinitrophenol: A compound with similar nitro groups, used in biochemical studies and as a metabolic uncoupler.
Uniqueness
This compound is unique due to its ability to form stable hydrazones with carbonyl compounds, making it a valuable reagent in analytical chemistry. Its dual functionality, with both a malondialdehyde and a dinitrophenyl group, allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H6N2O6 |
|---|---|
Molekulargewicht |
238.15 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenyl)propanedial |
InChI |
InChI=1S/C9H6N2O6/c12-4-6(5-13)8-2-1-7(10(14)15)3-9(8)11(16)17/h1-6H |
InChI-Schlüssel |
DFQRFRHMAHLVJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


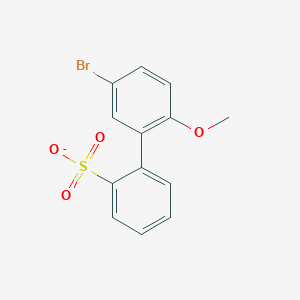

![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)
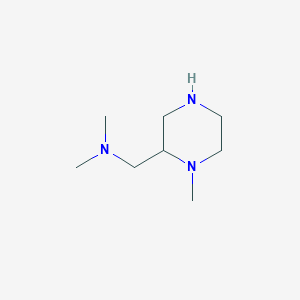
![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
